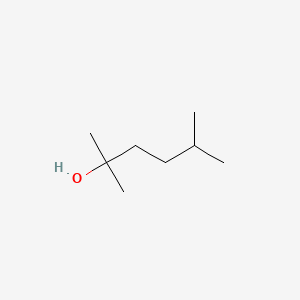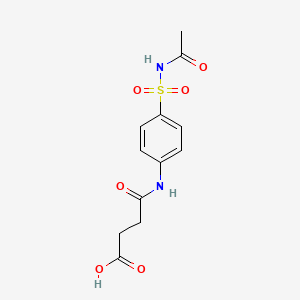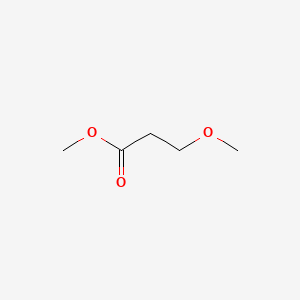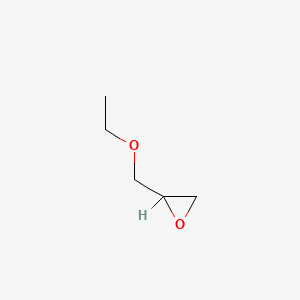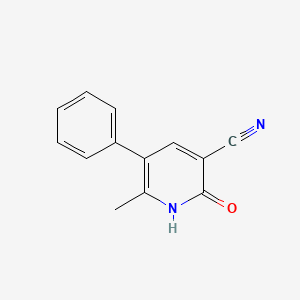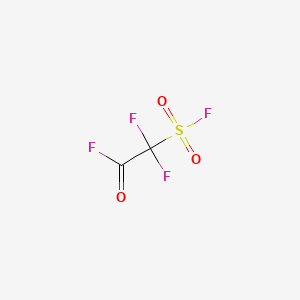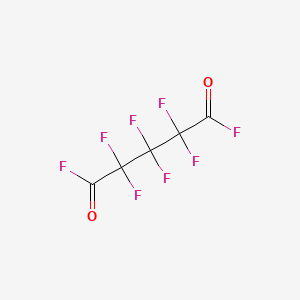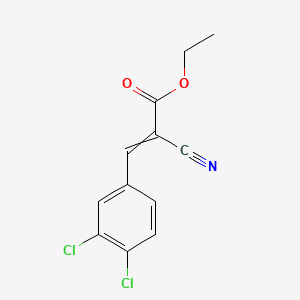
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate
説明
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is a chemical compound that is part of a broader class of cyanoacrylates, which are known for their utility in various synthetic applications. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the behavior and properties that this compound might exhibit.
Synthesis Analysis
The synthesis of related ethyl cyanoacrylate compounds typically involves reactions that introduce the cyano and ester functionalities to a pre-existing carbon backbone. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a chlorobenzohydroximoyl fluoride derivative . Similarly, the synthesis of ethyl 2-cyano-3-[5-(hydrazinooxalyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate involved a detailed spectroscopic analysis and was carried out using DFT level of theory . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of (Z)-ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate was elucidated, revealing intramolecular N—H⋯O hydrogen bonding and intermolecular C—H⋯O and C—H⋯N hydrogen bonding interactions . These structural analyses provide a foundation for understanding the molecular conformation and potential interactions of this compound.
Chemical Reactions Analysis
The reactivity of cyanoacrylate compounds is often explored through their interactions with various nucleophiles. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates were synthesized through a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines . The chemical reactivity of these compounds is also studied using quantum chemical calculations, as seen in the analysis of ethyl 2-cyano-3-[5-(2,4-dinitrophenyl)-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate . These studies suggest that this compound could participate in similar reactions, potentially leading to a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylate compounds are characterized using various spectroscopic and analytical techniques. The growth and characterization of ethyl 2-cyano 3-(4-(dimethylamino)phenyl) acrylate single crystals were studied, revealing insights into the crystal's structural, optical, thermal, and electrical properties . These findings can be extrapolated to predict the properties of this compound, such as its potential for forming stable crystals and its behavior under different thermal conditions.
科学的研究の応用
Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines
Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate undergoes conjugate and direct additions to initiate cascades forming novel pyrazolyl-substituted monocyclic pyridines, 1,3-benzothiazole, and benzimidazole-fused pyridines, demonstrating its utility in synthesizing complex heterocyclic compounds in one-pot reactions (Latif, Rady, & Döupp, 2003).
Structural Analysis of By-products
The isolation of 3-Cyano-4-(N,N-dimethylamino)-6-phenyl-2H-pyran-2-one as a by-product from the reaction involving ethyl 2-cyanoacrylate showcases its role in producing unexpected structural moieties, furthering our understanding of reaction dynamics and by-product formation (Errington, Malhotra, & Parmar, 2001).
Development of Small-Molecule Inhibitors
A significant application is the development of small-molecule inhibitors such as (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate for the PDZ domain of PICK1, a target against brain ischemia, pain, and cocaine addiction. Structure-activity relationships studies led to analogs with improved affinity, highlighting its potential in drug development (Bach et al., 2010).
Supramolecular Assembly and Crystal Structure
The compound also plays a role in supramolecular chemistry, where its isomers were synthesized and characterized to reveal a three-dimensional supramolecular network. This study provides insights into the stabilization of molecular conformations and self-assembly processes (Matos et al., 2016).
作用機序
Target of Action
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is a small-molecule inhibitor that primarily targets the PDZ domain of protein interacting with Cα-kinase 1 (PICK1) . PICK1 is a protein that plays a crucial role in various physiological processes and is considered a potential drug target against brain ischemia, pain, and cocaine addiction .
Mode of Action
The interaction of this compound with its target, the PDZ domain of PICK1, results in the inhibition of this protein . This inhibition can potentially modulate the physiological processes in which PICK1 is involved .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the PDZ domain of PICK1 . This inhibition can potentially modulate the physiological processes in which PICK1 is involved .
特性
IUPAC Name |
ethyl (E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGNYLHFEFULOF-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55417-50-0 | |
| Record name | Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055417500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



